1-(2-Amino-5-bromophenyl)ethanone (CAS 29124-56-9) is a bifunctional ortho-aminoacetophenone building block essential for the synthesis of complex nitrogen-containing heterocycles. It features a primary amine and a ketone moiety that drive condensation and cyclization reactions, such as the Friedländer synthesis of quinolines, alongside a bromine atom at the 5-position that serves as a highly reactive handle for downstream transition-metal-catalyzed cross-couplings [1]. As a stable crystalline solid with a melting point of 86-88 °C, it offers excellent processability and shelf-life stability for bulk manufacturing. This compound is primarily procured by pharmaceutical and materials science laboratories seeking to construct polyfunctionalized quinolines, quinazolinones, and indoles with strict regiocontrol and high synthetic efficiency.
Substituting 1-(2-Amino-5-bromophenyl)ethanone with the unbrominated 2-aminoacetophenone necessitates the downstream halogenation of the assembled heterocycle, a process notorious for poor regioselectivity, harsh reaction conditions, and significant yield losses during the chromatographic separation of isomers [1]. Conversely, substituting with the chlorinated analog (1-(2-amino-5-chlorophenyl)ethanone) severely limits downstream cross-coupling efficiency, requiring the procurement of expensive, specialized palladium ligands and the use of harsher reaction conditions to overcome the higher bond dissociation energy of the aryl chloride[2]. Furthermore, replacing it with 2-amino-5-bromobenzaldehyde fundamentally alters the cyclization product, yielding a 4-unsubstituted heterocycle rather than the 4-methylated core provided by the acetophenone moiety, making them entirely non-interchangeable for specific structural targets [3].
Utilizing 1-(2-Amino-5-bromophenyl)ethanone as a starting material guarantees 100% regioselective placement of the bromine atom at the 6-position of the resulting quinoline or quinazoline core[1]. In contrast, starting with unbrominated 2-aminoacetophenone and attempting post-cyclization bromination typically results in a mixture of regioisomers (e.g., 3-bromo, 6-bromo, and 8-bromo derivatives), often reducing the isolated yield of the desired isomer to below 50% and requiring labor-intensive chromatographic separation [2].
| Evidence Dimension | Regioselectivity and isolated yield of the brominated heterocycle |
| Target Compound Data | 100% regioselectivity for the target position upon cyclization |
| Comparator Or Baseline | 2-Aminoacetophenone (requires post-cyclization bromination, yielding isomeric mixtures and <50% isolated target yield) |
| Quantified Difference | Complete elimination of regioisomer formation and >50% improvement in effective target yield |
| Conditions | Standard Friedländer condensation followed by theoretical downstream halogenation vs. direct cyclization of the pre-brominated precursor |
Procuring the pre-brominated building block eliminates a wasteful, low-yielding downstream step, significantly reducing purification costs and improving overall synthetic efficiency.
The 5-bromo substituent on 1-(2-Amino-5-bromophenyl)ethanone provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chlorinated counterpart. Aryl bromides generally achieve >85% yields in standard Suzuki-Miyaura couplings using cost-effective catalysts like Pd(PPh3)4 at 80-100 °C[1]. In contrast, aryl chlorides (such as 1-(2-amino-5-chlorophenyl)ethanone) exhibit higher bond dissociation energies, typically requiring highly specialized, expensive dialkylbiaryl phosphine ligands and extended reaction times to achieve comparable conversions [2].
| Evidence Dimension | Catalyst requirement and coupling efficiency |
| Target Compound Data | High conversion (>85%) with standard Pd catalysts (e.g., Pd(PPh3)4) |
| Comparator Or Baseline | 1-(2-Amino-5-chlorophenyl)ethanone (requires expensive, specialized ligands to overcome poor reactivity) |
| Quantified Difference | Enables the use of baseline Pd catalysts, reducing ligand procurement costs while maintaining high yields |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (80-100 °C) |
Selecting the brominated precursor lowers catalyst and ligand expenses while ensuring robust, reproducible cross-coupling performance in scale-up.
The ketone functionality of 1-(2-Amino-5-bromophenyl)ethanone dictates the structural outcome of cyclization reactions, differentiating it from 2-amino-5-bromobenzaldehyde. During Friedländer condensation with active methylene compounds, the acetophenone methyl group is incorporated into the heterocycle, yielding 4-methylquinolines [1]. The benzaldehyde comparator, lacking this methyl group, yields 4-unsubstituted quinolines [1]. This structural divergence is absolute and non-interchangeable.
| Evidence Dimension | Heterocycle substitution pattern |
| Target Compound Data | Yields 4-methyl substituted quinolines/quinazolinones |
| Comparator Or Baseline | 2-Amino-5-bromobenzaldehyde (yields 4-unsubstituted heterocycles) |
| Quantified Difference | 100% structural divergence at the 4-position of the resulting heterocycle |
| Conditions | Condensation with active methylene compounds (Friedländer synthesis) |
Buyers must procure this exact acetophenone when the target molecule's structure-activity relationship (SAR) or downstream functionalization requires a methyl group at the 4-position.
1-(2-Amino-5-bromophenyl)ethanone is a stable crystalline solid with a melting point of 86-88 °C . This is a significant process advantage over certain unhalogenated or differently substituted ortho-aminoacetophenones, which can present as oils or low-melting solids at ambient temperatures . The solid state of the brominated compound facilitates accurate weighing, bulk transfer, and long-term storage without the need for specialized temperature-controlled logistics.
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Solid, melting point 86-88 °C |
| Comparator Or Baseline | Unhalogenated/low-melting ortho-aminoacetophenone analogs (often oils or low-melting solids) |
| Quantified Difference | Stable solid state at room temperature vs. liquid/semi-solid handling challenges |
| Conditions | Standard ambient laboratory and manufacturing conditions |
Solid-state precursors improve dosing accuracy and process reproducibility while simplifying bulk material handling and storage.
Where this compound is the right choice for serving as the primary building block in Friedländer condensations, providing a pre-installed bromine handle for subsequent functionalization without the regioselectivity issues associated with post-cyclization halogenation [1].
Ideal for sequential Sonogashira coupling and heteroannulation, where the 5-bromo group allows for precise, late-stage diversification of the indole core in pharmaceutical discovery [2].
Selected for one-pot multicomponent reactions where the acetophenone moiety and the bromine substituent dictate the photophysical properties and structural rigidity of the resulting spiro-quinazolinones [3].
The preferred precursor for generating libraries of biaryl-substituted nitrogen heterocycles, leveraging the high reactivity of the aryl bromide to couple with diverse boronic acids under mild conditions without requiring expensive specialized ligands [4].